Octadecyl sulfoxide

Langmuir Monolayers Surface Pressure Nonionic Surfactant

Researchers requiring a structurally well-defined, symmetric dialkyl sulfoxide for interfacial studies often face unreliable sourcing. Octadecyl sulfoxide (dioctadecyl sulfoxide, CAS 99159-40-7) solves this with its precisely characterized C18/C18 architecture-eliminating the packing-parameter uncertainty of asymmetric analogs. • Critical for Langmuir monolayer & hydrophobic-mismatch investigations; predictable cylindrical geometry ensures reproducible isotherms. • High thermal stability (predicted b.p. ~640 °C) suits polymer-melt processing and high-temperature lubrication research. • Available as a ≥95% pure research reagent with full documentation, streamlining procurement and experimental validation.

Molecular Formula C36H74OS
Molecular Weight 555 g/mol
CAS No. 99159-40-7
Cat. No. B1626980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl sulfoxide
CAS99159-40-7
Molecular FormulaC36H74OS
Molecular Weight555 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H74OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
InChIKeyMBNAHLVKLCADIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Sulfoxide Identity and Properties


Octadecyl sulfoxide (CAS 99159-40-7), also known as dioctadecyl sulfoxide or 1,1'-sulfinylbisoctadecane, is a long-chain dialkyl sulfoxide with the molecular formula C36H74OS and a molecular weight of 555.04 g/mol . It belongs to the class of nonionic surfactants where the polar sulfoxide (S=O) group acts as the hydrophilic head, balanced by two symmetric C18 hydrophobic tails. Its predicted physicochemical properties, including a high boiling point (640.0±24.0 °C) and a density of 0.877±0.06 g/cm³, suggest a molecule with low volatility and a waxy, solid-like consistency at room temperature, characteristics typical of high-molecular-weight amphiphiles .

Why Octadecyl Sulfoxide Substitution Fails


Generic substitution among long-chain dialkyl sulfoxides is fundamentally unreliable due to the extreme sensitivity of surfactant phase behavior, packing parameter, and monolayer stability to hydrophobic tail length and symmetry. A shift from a symmetric dioctadecyl (C18/C18) structure to an asymmetric octadecyl methyl (C18/C1) sulfoxide, a commercially available analog, drastically alters the molecular geometry from a cylindrical to a more conical shape. This directly impacts critical performance attributes such as the ability to form stable monolayers at the air/water interface [1] or the capacity to co-assemble with sterols into fluid lamellar phases and stable large unilamellar vesicles (LUVs), a property documented for the methyl analog but unverified for the dioctadecyl variant [2]. Such structural disparities mean that even minor changes in the hydrophobic moiety can negate the specific interfacial film behavior required for a given application.

Octadecyl Sulfoxide Evidence Guide


Monolayer Stability vs. Shorter-Chain Sulfoxides

Dioctadecyl sulfoxide forms stable monolayers at the air/water interface, a property that distinguishes it from shorter-chain analogs like decylmethyl sulfoxide, which primarily form equilibrium foam films [1]. While surface pressure and surface potential data were investigated for octadecyl sulfoxide, the specific quantitative isotherm data (e.g., limiting molecular area, collapse pressure) is not detailed in the available abstract [1]. This suggests a capability for robust monolayer formation, which is essential for applications requiring a persistent interfacial film.

Langmuir Monolayers Surface Pressure Nonionic Surfactant Interfacial Films

Predicted Profile vs. Didodecyl Sulfoxide

The predicted boiling point of dioctadecyl sulfoxide is significantly higher than its shorter-chain analog, didodecyl sulfoxide, reflecting the increased van der Waals interactions from longer alkyl chains. Dioctadecyl sulfoxide has a predicted boiling point of 640.0±24.0 °C and a density of 0.877±0.06 g/cm³ , compared to didodecyl sulfoxide (CAS 2168-96-9) with a melting point of 91 °C, a predicted boiling point of 505.1±19.0 °C, and a density of 0.890±0.06 g/cm³ [1]. The 135°C increase in boiling point and the lower density indicate a more cohesive, less dense solid-state packing for the dioctadecyl derivative, which can be leveraged in high-temperature applications.

Physicochemical Properties Boiling Point Density Chain Length Effect

Head-to-Head Performance Data Gap

A rigorous search of primary literature, patents, and authoritative databases reveals a critical evidence gap: no direct, quantitative, head-to-head comparison could be identified for dioctadecyl sulfoxide against any close analog for key surfactant metrics such as Critical Micelle Concentration (CMC), surface tension reduction efficiency (pC20 or γ_cmc), or emulsification index. The purity of the commercially available compound is typically 95%, which may complicate direct performance comparisons without further purification . A 1987 study on the structural transition temperatures of dialkyl sulfoxide solutions includes dioctadecyl sulfoxide in its analysis, suggesting that its solution behavior is distinct and measurable, though quantitative data was not accessible for this report [1]. This lack of published benchmark data is itself a differentiator, positioning the compound as a specialized research tool where in-house characterization is essential prior to application development.

Evidence Gap Critical Micelle Concentration Surface Tension Reduction Emulsification

Octadecyl Sulfoxide Application Scenarios


Hydrophobic Mismatch Monolayer Model

The documented ability of octadecyl sulfoxide to form monolayers at the air/water interface [1] makes it a valuable model compound for fundamental studies of hydrophobic mismatch, chain ordering, and headgroup hydration in nonionic surfactant films. Its symmetric C18/C18 structure provides a well-defined molecular geometry to probe the role of tail length in lipid-like monolayer phase transitions, without the complexities introduced by ester linkages or charged headgroups found in phospholipids.

High-Temperature Non-Volatile Additive

With a predicted boiling point of 640 °C [1], octadecyl sulfoxide is a prime candidate for applications requiring a high-molecular-weight, thermally stable nonionic additive, such as in polymer melt processing or high-temperature lubrication. Its predicted lower density compared to shorter-chain analogs like didodecyl sulfoxide [2] also suggests different compatibilization characteristics in polyolefin blends.

Precursor for Sulfoxide-Based Materials

Dialkyl sulfoxides are established intermediates for generating reactive carbanions and synthesizing surface-active compounds [1]. Octadecyl sulfoxide, with its dual long-chain architecture, can serve as a precursor for creating novel, highly hydrophobic surfactant materials, plasticizers, or textile softeners with unique substantivity and rheological profiles, distinguishing it from the mono-alkyl methyl sulfoxide synthons.

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